N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide
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Overview
Description
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide is an organic compound with the molecular formula C12H15ClN2O2 It is characterized by the presence of an acetylamino group, a methylbenzyl group, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide typically involves the reaction of 4-(acetylamino)-2-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 4-(acetylamino)-2-methylbenzoic acid and 2-chloroacetamide.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the acetylamino group.
Scientific Research Applications
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide: shares similarities with other chloroacetamide derivatives and acetylamino compounds.
4-(Acetylamino)-2-methylbenzoic acid: Similar structure but lacks the chloroacetamide group.
N-[4-(Acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: Another amide compound with different substituents.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(4-acetamido-2-methylphenyl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-5-11(15-9(2)16)4-3-10(8)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNQPGBGRVIILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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